![molecular formula C8H17NO2 B2503869 N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine CAS No. 1306699-64-8](/img/structure/B2503869.png)
N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine, also known as 2-(2-methoxyethoxy)ethylcyclopropylamine, is an organic compound that belongs to the group of cyclopropanamine derivatives. It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 .
Synthesis Analysis
The synthesis of compounds similar to N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine involves multiple steps . For instance, the synthesis of poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP) involves the replacement of chloro groups with 2- (2-methoxyethoxy) ethanol . Another example involves the synthesis of two novel ligands, (2-(2-methoxyethoxy)ethyl nicotinate hydrochloride) and (2-[2-(2-methoxyethoxy)ethoxy]ethyl nicotinate hydrochloride), characterized via ESI-HRMS, as well as IR and NMR spectroscopies .Molecular Structure Analysis
The molecular structure of N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine includes a total of 36 atoms, including 22 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It also contains 14 non-H bonds, 9 rotatable bonds, 1 three-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers .Scientific Research Applications
Synthesis of Thermo-Responsive Star-Shaped Copolymers
“N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine” has been used in the one-step synthesis of thermo-responsive star-shaped β-cyclodextrin–poly(2-(2-methoxyethoxy)ethyl methacrylate)-co-poly(ethylene glycol) methacrylate copolymers . These star-shaped copolymers can self-assemble into micelles in aqueous solution, with the outer amphiphilic β-cyclodextrin acting as a core and the hydrophilic segments forming a shell .
Tuning of Lower Critical Solution Temperature (LCST)
The LCST of these star-shaped copolymer micelles can be finely tuned by changing the feed ratio of 2-(2-methoxyethoxy)ethyl methacrylate to poly(ethylene glycol) methacrylate . The LCST of the micelles increases from 35°C to 58°C with the increasing content of poly(ethylene glycol) methacrylate .
Formation of Spherical Nanoparticles
When the temperature is higher than the corresponding LCSTs, the micelles start to associate and form spherical nanoparticles .
Potential Applications in Nano-Carrier, Nano-Reactor, Smart Materials and Biomedical Fields
The thermo-responsive star-shaped copolymer micelles could potentially be applied in nano-carrier, nano-reactor, smart materials, and biomedical fields .
Design of Light-Emitting Diodes
“N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine” could potentially be used in the design of light-emitting diodes .
Synthesis of Extremely Reducing Divalent f-Block Metal Complexes
This compound could potentially be used in the synthesis of extremely reducing divalent f-block metal complexes .
properties
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-6-7-11-5-4-9-8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQJTLKQOVMZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine | |
CAS RN |
1306699-64-8 |
Source


|
| Record name | N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


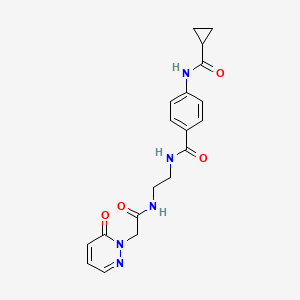

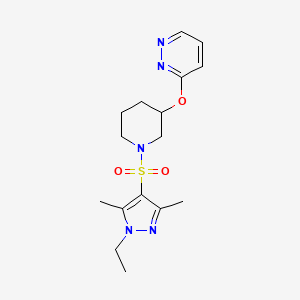
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)
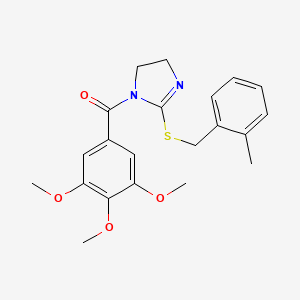
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)
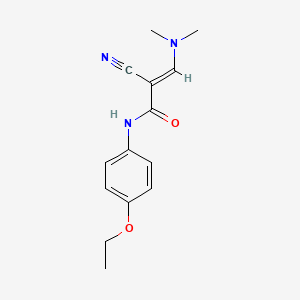
![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)
![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)
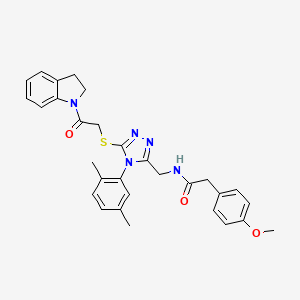
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)